2-methoxy-4-(2-nitrovinyl)phenyl methoxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-4-(2-nitrovinyl)phenyl methoxyacetate, also known as MNPA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Scientific Research Applications
2-methoxy-4-(2-nitrovinyl)phenyl methoxyacetate has been studied for its potential applications in various fields, including as a fluorescent probe for imaging and sensing applications, as a building block for the synthesis of other compounds, and as a potential drug candidate for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-methoxy-4-(2-nitrovinyl)phenyl methoxyacetate is not well understood, but it is believed to involve the inhibition of certain enzymes or proteins in the body. This inhibition can lead to changes in cellular processes and functions, which can have various effects on the body.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of certain enzymes and proteins, changes in cellular processes and functions, and potential anti-cancer activity.
Advantages and Limitations for Lab Experiments
2-methoxy-4-(2-nitrovinyl)phenyl methoxyacetate has several advantages for lab experiments, including its ease of synthesis, stability, and potential applications in various fields. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 2-methoxy-4-(2-nitrovinyl)phenyl methoxyacetate, including further studies on its mechanism of action, potential applications in drug discovery, and exploration of its anti-cancer activity. Additionally, this compound could be used as a starting point for the synthesis of other compounds with potential applications in various fields.
Synthesis Methods
2-methoxy-4-(2-nitrovinyl)phenyl methoxyacetate can be synthesized through a multi-step process involving the reaction of 2-methoxy-4-(2-nitrovinyl)phenol with methoxyacetyl chloride in the presence of a base such as pyridine. The resulting product is then purified through column chromatography to obtain pure this compound.
properties
IUPAC Name |
[2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 2-methoxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO6/c1-17-8-12(14)19-10-4-3-9(5-6-13(15)16)7-11(10)18-2/h3-7H,8H2,1-2H3/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTLEIJFXDPGLC-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)OC1=C(C=C(C=C1)C=C[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC(=O)OC1=C(C=C(C=C1)/C=C/[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.